Antimycobacterial Potency Comparison: Pks13-TE Inhibitor 4 vs. Pks13-TE Inhibitors 2 and 3
Pks13-TE inhibitor 4 demonstrates whole-cell antimicrobial activity against Mtb with MIC values of 0.0625–0.25 μg/mL, representing an intermediate potency tier within the oxadiazole series . This potency falls between the more active Pks13-TE inhibitor 2 (MIC = 0.0039–0.0078 μg/mL) and the equipotent Pks13-TE inhibitor 3 (MIC = 0.0625–0.25 μg/mL) [1]. Importantly, all three compounds maintain activity against drug-resistant Mtb strains without potency loss relative to drug-susceptible strains, demonstrating preserved target engagement in the context of clinical resistance mutations [2]. Comparative MIC values across the oxadiazole series reveal a >60-fold potency range, confirming that each analog requires individual evaluation for research application selection.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis |
|---|---|
| Target Compound Data | 0.0625–0.25 μg/mL |
| Comparator Or Baseline | Pks13-TE inhibitor 2: 0.0039–0.0078 μg/mL; Pks13-TE inhibitor 3: 0.0625–0.25 μg/mL |
| Quantified Difference | Inhibitor 4 is ~8- to 64-fold less potent than inhibitor 2; equipotent to inhibitor 3 |
| Conditions | M. tuberculosis drug-susceptible and drug-resistant strains; broth microdilution assay |
Why This Matters
Intermediate MIC potency makes Pks13-TE inhibitor 4 suitable as a comparator benchmark compound for SAR studies and as a validation control for high-potency lead compound assessments.
- [1] MedChemExpress. Pks13-TE inhibitor 2 (HY-151598) and Pks13-TE inhibitor 3 (HY-151599) Product Datasheets. View Source
- [2] Zhang W, et al. Identification of Novel Coumestan Derivatives as Polyketide Synthase 13 Inhibitors against Mycobacterium tuberculosis. Part II. J Med Chem. 2019;62(7):3575-3590. View Source
